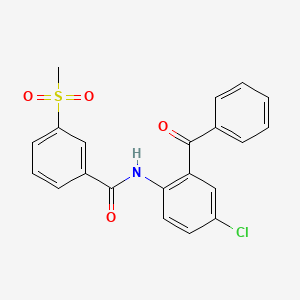

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide, also known as BML-210, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity in Cardiac Research

N-substituted benzamide derivatives, including molecules similar in structure to N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide, have shown promising results as selective class III electrophysiological agents. Research indicates these compounds can be potent in vitro, with effects comparable to known clinical trial candidates, suggesting potential for cardiac arrhythmia treatment applications (Morgan et al., 1990).

Synthesis of Ebselen Analogues

In the synthesis of Ebselen and related analogues, reactions involving N-alkylbenzamides demonstrate the potential for creating compounds with significant biological activities. These methodologies highlight the versatility and utility of benzamide derivatives in synthesizing novel therapeutic agents (Fong & Schiesser, 1995).

Cyclocondensations for Triazole Derivatives

Research into cyclocondensation reactions involving benzamidrazones offers insights into the synthesis of s-triazole derivatives, showcasing the reactivity of benzamide compounds in creating heterocyclic structures with potential pharmaceutical relevance (Reimlinger et al., 1971).

Heterocycles via Sulphenylation

The study of sulphenylation reactions with unsaturated amides, including benzamides, provides pathways to cyclic products like 1,3-oxazoles and 1,3-oxazines. This research underscores the importance of benzamide derivatives in synthesizing complex heterocyclic compounds for various applications (Samii et al., 1987).

Serotonin Receptor Agonism

Benzamide derivatives have been synthesized and evaluated for their ability to act as selective serotonin 4 receptor agonists, demonstrating potential applications in treating gastrointestinal motility disorders. This illustrates the therapeutic possibilities of benzamide compounds in modulating serotonin pathways (Sonda et al., 2004).

Preparation and Reaction Studies

Research on N-sulfinylbenzamide and its reactions with styrene oxide provides insights into the synthesis of oxathiadiazepines and related compounds, indicating the potential for benzamide derivatives in creating sulfonamide-based therapeutic agents (Tsuge & Mataka, 1971).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAZDYICCORTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)